![molecular formula C18H16N4O2S2 B2887453 N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide CAS No. 2034535-99-2](/img/structure/B2887453.png)
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide
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Description
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound can serve as a precursor for the synthesis of other molecules due to its boronic ester functionality. Researchers can use it to construct more complex structures in organic chemistry .
- By pairing protodeboronation with a Matteson–CH₂–homologation , researchers achieve the hydromethylation of alkenes in an anti-Markovnikov manner. This reaction is not commonly observed and provides a new synthetic route .
- This demonstrates its utility in modifying natural products, potentially leading to novel derivatives with altered biological activity .
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Application to Natural Products
Total Synthesis of Bioactive Molecules
Medicinal Chemistry and Drug Discovery
Materials Science and Functional Materials
properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c23-16-4-1-5-22(16)13-7-12(8-19-10-13)9-20-17(24)18-21-14(11-26-18)15-3-2-6-25-15/h2-3,6-8,10-11H,1,4-5,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQAUHPGLJFAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide |
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